5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thieno[3,2-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, and is substituted with a morpholine ring and a pyrazin-2-amine group
Vorbereitungsmethoden
The synthesis of 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[3,2-d]pyrimidine-2,4-diol.
Chlorination: The thieno[3,2-d]pyrimidine-2,4-diol is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Substitution with morpholine: The 2,4-dichlorothieno[3,2-d]pyrimidine is treated with morpholine in the presence of a base such as N,N-dimethylformamide (DMF) to obtain 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine.
Coupling with pyrazin-2-amine: Finally, the 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine is coupled with pyrazin-2-amine under suitable conditions to form the target compound.
Analyse Chemischer Reaktionen
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thieno[3,2-d]pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyrazin-2-amine moieties.
Coupling Reactions: The pyrazin-2-amine group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common reagents used in these reactions include bases like DMF, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Pharmaceutical Research: It is explored for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for various industrial applications
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine can be compared with other similar compounds such as:
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine: This compound shares the thieno[3,2-d]pyrimidine core and morpholine substitution but lacks the pyrazin-2-amine group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar heterocyclic structure but differs in its functional groups and substitution pattern
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Eigenschaften
Molekularformel |
C14H13ClN6OS |
---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
5-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine |
InChI |
InChI=1S/C14H13ClN6OS/c15-14-19-8-5-10(9-6-18-11(16)7-17-9)23-12(8)13(20-14)21-1-3-22-4-2-21/h5-7H,1-4H2,(H2,16,18) |
InChI-Schlüssel |
GNEWDHYPNXXQDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C4=CN=C(C=N4)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.